Synthesis and characterization of 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide
Synthesis and characterization of 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide
Synthesis, Characterization, and Mechanistic Insights of 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide: A Comprehensive Technical Guide
Executive Summary
The synthesis of 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide (CAS No. 6270-66-2) represents a critical intersection of rational drug design and robust organic synthesis. This whitepaper provides an authoritative, step-by-step guide to the synthesis, mechanistic rationale, and physicochemical characterization of this compound. Designed for application scientists and drug development professionals, this document emphasizes self-validating experimental protocols and the causality behind synthetic choices.
Introduction & Pharmacological Rationale
Isoniazid (isonicotinic acid hydrazide, INH) remains a cornerstone in the treatment of Mycobacterium tuberculosis. However, the rise of multidrug-resistant strains necessitates the structural evolution of the INH scaffold. The derivatization of the terminal hydrazine group into a semicarbazide or thiosemicarbazide has proven highly effective in generating novel antimicrobial and anticancer agents[1].
The incorporation of a 4-methoxyphenyl moiety serves two primary pharmacokinetic purposes:
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Lipophilicity Enhancement: The methoxy-substituted aromatic ring significantly increases the LogP of the molecule, enhancing its ability to penetrate the lipid-rich mycobacterial cell envelope or mammalian cell membranes[2].
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Steric and Electronic Modulation: The electron-donating nature of the methoxy group alters the electronic distribution of the semicarbazide core, which can influence its binding affinity to metalloenzymes or its activation kinetics by mycobacterial enzymes[3].
Chemical Synthesis & Mechanistic Pathway
The synthesis of 1-acyl-4-arylsemicarbazides relies on the nucleophilic addition of an acid hydrazide to an aryl isocyanate.
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Nucleophile: Isoniazid (terminal -NH₂ group).
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Electrophile: 4-Methoxyphenyl isocyanate (highly electrophilic isocyanate carbon).
Causality in Reaction Design: The choice of solvent is critical. Absolute ethanol is preferred because it is a polar protic solvent that can hydrogen-bond with the isocyanate oxygen, further increasing the electrophilicity of the central carbon. Furthermore, the reaction operates under thermodynamic control. While the starting materials are soluble in warm ethanol, the resulting semicarbazide exhibits significantly lower solubility. As the product forms, it precipitates out of the solution, driving the reaction equilibrium forward according to Le Chatelier’s principle.
Fig 1. Synthesis workflow of 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide.
Experimental Protocol: A Self-Validating System
To ensure high scientific integrity, the following protocol integrates in-process validation steps to guarantee compound fidelity.
Materials:
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Isoniazid (1.0 eq, 10 mmol, 1.37 g)
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4-Methoxyphenyl isocyanate (1.05 eq, 10.5 mmol, 1.56 g)
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Absolute Ethanol (30 mL)
Step-by-Step Methodology:
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Preparation of the Nucleophile Solution: Dissolve 1.37 g of isoniazid in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Validation: Gentle heating (40°C) may be required to achieve complete dissolution. A clear, colorless solution confirms the absence of insoluble impurities.
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Electrophile Addition: Dissolve 1.56 g of 4-methoxyphenyl isocyanate in 10 mL of absolute ethanol. Add this solution dropwise to the isoniazid solution over 15 minutes under continuous magnetic stirring at room temperature. Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of symmetric urea byproducts caused by trace moisture.
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Reflux and Reaction Monitoring: Equip the flask with a reflux condenser and heat the mixture to 75-80°C for 2 to 4 hours.
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Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: Chloroform/Methanol 9:1). The disappearance of the high-Rf isocyanate spot and the formation of a new, lower-Rf product spot indicates reaction progression[1].
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Isolation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 1 hour. A dense white to off-white precipitate will form.
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Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted starting materials, followed by diethyl ether (10 mL) to facilitate drying. Recrystallize from hot ethanol/DMF (if necessary) to yield the pure compound.
Physicochemical & Spectral Characterization
Rigorous structural elucidation is mandatory to confirm the integrity of the semicarbazide linkage. The following table summarizes the expected quantitative spectral data based on established literature for highly similar 1-acyl-4-arylsemicarbazides[1],[4].
Table 1: Spectral Data Summary for 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide
| Analytical Method | Parameter / Shift | Assignment / Structural Correlation |
| Yield & MP | 75 - 85% ; ~205-210 °C | High purity indicator; sharp melting point confirms crystalline integrity. |
| FTIR (ATR) | ~3300, 3250, 3150 cm⁻¹ | N-H stretching (three distinct secondary amines in the semicarbazide core). |
| FTIR (ATR) | ~1685 cm⁻¹ | C=O stretching (Hydrazide/Amide I band). |
| FTIR (ATR) | ~1640 cm⁻¹ | C=O stretching (Urea-type carbonyl). |
| FTIR (ATR) | Absence of ~2270 cm⁻¹ | Critical Validation: Confirms complete consumption of the isocyanate (-N=C=O). |
| ¹H NMR (DMSO-d₆) | δ 10.50 (s, 1H) | Pyridine-CO-NH- (highly deshielded due to adjacent carbonyl and pyridine ring). |
| ¹H NMR (DMSO-d₆) | δ 8.75 (d, 2H); 7.80 (d, 2H) | Pyridine ring protons (α and β to the nitrogen, respectively). |
| ¹H NMR (DMSO-d₆) | δ 8.80 (s, 1H); 8.10 (s, 1H) | -NH-CO-NH- protons of the semicarbazide bridge. |
| ¹H NMR (DMSO-d₆) | δ 7.35 (d, 2H); 6.85 (d, 2H) | Aromatic protons of the 4-methoxyphenyl ring (AA'BB' system). |
| ¹H NMR (DMSO-d₆) | δ 3.72 (s, 3H) | -OCH₃ (methoxy group protons). |
| ¹³C NMR (DMSO-d₆) | δ 164.5, 155.2 | Carbonyl carbons (Acyl C=O and Urea C=O). |
| ¹³C NMR (DMSO-d₆) | δ 55.4 | Methoxy carbon (-OCH₃). |
Biological Evaluation & Putative Pathways
While the primary synthesis yields a stable chemical entity, its biological application relies on its function as a prodrug. Semicarbazones and thiosemicarbazones have demonstrated selective anticancer and antitubercular activities[4]. In the context of Mycobacterium tuberculosis, the mechanism parallels that of isoniazid but with modulated pharmacokinetics.
The compound enters the mycobacterial cell, where it is activated by the catalase-peroxidase enzyme (KatG). The semicarbazide linkage is cleaved and oxidized, generating a highly reactive isonicotinoyl radical. This radical forms a covalent adduct with NAD+ or NADP+. The resulting adduct acts as a potent competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), halting the synthesis of mycolic acids—essential components of the mycobacterial cell wall[2],[3].
Fig 2. Putative mechanism of action for isoniazid-derived semicarbazides in mycobacteria.
Conclusion
The synthesis of 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide provides a highly tractable, atom-economical route to access functionalized isoniazid derivatives. By employing rigorous self-validating steps—such as monitoring the disappearance of the isocyanate IR band and confirming the tripartite N-H proton signals via NMR—researchers can ensure high-fidelity compound generation. The strategic addition of the methoxyphenyl group not only enhances lipophilicity but also provides a versatile scaffold for downstream drug development targeting resistant bacterial strains and specific cancer cell lines.
References
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Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides | ACS Omega. American Chemical Society. URL:[Link]
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Synthesis, characterization and antitubercular evaluation of some new isoxazole appended 1-carboxamido-4,5- dihydro-1H-pyrazoles | DergiPark. DergiPark. URL:[Link]
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Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds | PMC. National Institutes of Health. URL:[Link]
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Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity | MDPI. MDPI. URL:[Link]
